molecular formula C21H22N4O3S B2934312 N-(2-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921482-19-1

N-(2-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2934312
CAS No.: 921482-19-1
M. Wt: 410.49
InChI Key: TTYXXKSYUBVCAZ-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. Its molecular structure integrates several pharmaceutically relevant motifs, including a 2-aminothiazole scaffold, which is a privileged structure found in numerous compounds with diverse biological activities . The 2-aminothiazole core is a fundamental component in several clinically applied drugs and is frequently investigated in the discovery of novel small molecule antitumor agents . The compound further features a ureido linkage connected to an m-tolyl (meta-tolyl) group, a structural element often explored for its potential to engage in hydrogen bonding and hydrophobic interactions within biological targets. The presence of the N-(2-methoxybenzyl) group is a notable structural feature shared with other classes of bioactive molecules, though the specific pharmacology of this compound remains distinct and is a subject for empirical investigation . This combination of features makes this compound a valuable chemical tool for researchers. Its primary applications include serving as a key intermediate in organic synthesis, a candidate for high-throughput screening libraries in drug discovery programs, and a potential lead compound for structure-activity relationship (SAR) studies aimed at developing new enzyme inhibitors or receptor modulators. Researchers can utilize this compound to probe novel biological pathways or as a reference standard in analytical chemistry. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-14-6-5-8-16(10-14)23-20(27)25-21-24-17(13-29-21)11-19(26)22-12-15-7-3-4-9-18(15)28-2/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYXXKSYUBVCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a methoxybenzyl group, and a ureido substituent, contributing to its unique biological properties. Its molecular formula is C18H22N4O2SC_{18}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 358.46 g/mol. The presence of these functional groups is believed to enhance its solubility and biological activity compared to other thiazole derivatives that lack such substituents.

Biological Activity

This compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity : Thiazole derivatives have been reported to possess various anticancer properties. For instance, studies indicate that compounds with similar thiazole scaffolds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is crucial for developing new anticancer therapies.
  • Antimicrobial Properties : The compound's structural analogs have shown promising antimicrobial activities against various pathogens. For example, related thiazole derivatives have demonstrated effectiveness against Gram-positive bacteria, including antibiotic-resistant strains .

Structure-Activity Relationships (SAR)

The unique combination of the methoxy and ureido functionalities on the thiazole scaffold may enhance the compound's selectivity and potency against specific biological targets. A comparative analysis of similar compounds reveals the following:

Compound NameStructureBiological Activity
N-(4-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamideSimilar thiazole structureAntiproliferative activity against cancer cells
2-Amino-thiazole derivativesContains thiazole ringAntimicrobial and antitumor properties
BenzothiazolesFused benzene-thiazole structureDiverse biological activities including anti-inflammatory effects

This table illustrates that while many thiazole derivatives exhibit beneficial biological activities, the specific substitutions present in this compound may lead to enhanced efficacy against certain targets.

Case Studies and Research Findings

  • In Vitro Studies : Research has shown that compounds structurally related to this compound exhibit potent cytotoxic effects in various cancer cell lines. For instance, SMART compounds targeting tubulin polymerization have demonstrated significant in vitro potency, indicating potential therapeutic applications for this class of compounds .
  • In Vivo Efficacy : In vivo studies using animal models have revealed that certain thiazole derivatives can effectively reduce tumor growth without causing significant neurotoxicity. This finding supports further exploration of this compound as a candidate for anticancer therapy .
  • Pharmacokinetics : The pharmacokinetic profiles of related aminothiazoles have been evaluated, showing favorable solubility and absorption characteristics. These profiles are critical for assessing the viability of this compound as a therapeutic agent .

Scientific Research Applications

N-(2-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound with a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. It has a methoxybenzyl group and a ureido substituent, contributing to its potential biological activities. The molecular formula for this compound is C18H22N4O2S, and its molecular weight is approximately 358.46 g/mol.

Scientific Research Applications

This compound and similar thiazole derivatives, have potential applications in diverse scientific fields:

  • Medicinal Chemistry Thiazole compounds exhibit various pharmacological properties. They can be explored for:
    • Antimicrobial activity
    • Anticancer potential
    • Anti-inflammatory effects
  • Materials Science The structure of this compound suggests properties of interest in materials science research. The molecule may have:
    • Liquid crystallinity
    • Non-linear optical properties
    • Self-assembling capabilities
      These properties could be relevant for research into areas such as:
    • Organic electronics
    • Sensors
    • Drug delivery systems
  • Binding Interaction Studies Interaction studies involving this compound could focus on:
    • Protein-ligand interactions
    • Enzyme inhibition
    • Receptor binding

Properties

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s closest analogs differ in substituent positions or functional groups (Table 1). For example:

  • N-(2-Methoxy-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921499-35-6) replaces the m-tolyl group with a p-tolyl moiety, altering steric and electronic properties .

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Notable Properties
Target Compound m-Tolyl, 2-methoxybenzyl C21H22N4O3S 410.5 Moderate lipophilicity due to methoxy and methyl groups
CAS 921499-35-6 p-Tolyl, 2-methoxy-4-methylphenyl C21H22N4O3S 410.5 Increased steric hindrance from para-substitution
CAS 897613-92-2 2-Methoxyphenyl, 4-(trifluoromethoxy)phenyl C20H17F3N4O4S 466.4 Enhanced electron-withdrawing effects from CF3O group
107b () m-Tolyl, 4-methylthiazol-2-yl C14H15N3OS 281.4 Lower molecular weight, higher solubility in polar solvents
Antimicrobial Activity
  • 107b (N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide) : Exhibits broad-spectrum antibacterial activity (MIC: 6.25–12.5 µg/mL against S. aureus, E. coli) and antifungal activity (MIC: 12.5–25 µg/mL) .
  • 107k (N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide): Shows selective sensitivity against Klebsiella pneumoniae (MIC: 6.25 µg/mL) but reduced efficacy against Pseudomonas aeruginosa .
  • Target Compound : While direct data is unavailable, the m-tolyl ureido group may enhance binding to bacterial urease or fungal cytochrome P450 enzymes, similar to thioxothiazolidinyl-acetamides () .

Table 2: Antimicrobial Activity of Selected Analogs

Compound Bacterial MIC (µg/mL) Fungal MIC (µg/mL) Key Structural Feature
107b 6.25–12.5 12.5–25 m-Tolyl, methylthiazole
107k 6.25 (selective) 25–50 3-Chlorophenyl, m-tolyl
CAS 921499-35-6 N/A N/A p-Tolyl ureido
Quinazolinone-thioacetamides () 25–50 50–100 Quinazolinone core
Enzyme Inhibition

Thiazole derivatives often target urease or cyclooxygenase (COX). For example, thioxothiazolidinyl-acetamides () show potent urease inhibition (IC50: 0.8–3.2 µM), attributed to the thioxo group’s metal-chelating ability . The target compound’s ureido group may similarly coordinate to nickel in urease, though inhibitory potency requires experimental validation.

Q & A

Q. Methodology :

Model Selection : Use xenograft mice with EGFR-mutant NSCLC (e.g., PC-9 cells).

Dosing : Administer orally (10–50 mg/kg, q.d.) with pharmacokinetic monitoring (Cmax, t₁/₂).

Endpoint Analysis : Measure tumor volume reduction via caliper and validate EGFR inhibition in excised tumors via Western blot (p-EGFR Y1068) .

Toxicity : Monitor liver enzymes (ALT/AST) and body weight weekly.

Advanced: Strategies to improve pharmacokinetic properties?

Q. Approaches :

  • Solubility : Introduce PEGylated prodrugs or co-crystallize with cyclodextrins.
  • Metabolic Stability : Replace labile methoxy groups with bioisosteres (e.g., trifluoromethoxy) .
  • Permeability : Use PAMPA assays to optimize logP values (target 2–3) and reduce P-gp efflux .

Advanced: Does this compound exhibit off-target kinase inhibition?

Analysis :
Screen against a kinase panel (e.g., Eurofins KinaseProfiler™):

  • Likely Off-Targets : HER2, c-Src due to structural homology with EGFR.
  • Mitigation : Introduce bulkier substituents (e.g., 3,5-dichlorophenyl) to enhance selectivity .

Advanced: Develop an analytical method for quantifying this compound in biological matrices.

Q. Protocol :

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in H₂O:ACN).
  • Sample Prep : Extract plasma samples via protein precipitation (acetonitrile) with deuterated internal standard.
  • Validation : Achieve LLOQ of 1 ng/mL with inter-day precision <15% .

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